Product packaging for 1-(Quinoxalin-6-yl)ethanone(Cat. No.:CAS No. 83570-42-7)

1-(Quinoxalin-6-yl)ethanone

Cat. No.: B1593035
CAS No.: 83570-42-7
M. Wt: 172.18 g/mol
InChI Key: DZJNWCSVQXNMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Quinoxalin-6-yl)ethanone (CAS 83570-42-7) is a high-purity quinoxaline derivative of significant interest in specialized scientific research. This compound, with the molecular formula C₁₀H₈N₂O and a molecular weight of 172.18 g/mol, serves as a versatile building block in organic synthesis and medicinal chemistry. In the field of materials science, quinoxaline derivatives are extensively investigated as highly effective corrosion inhibitors for mild steel in acidic media. Research indicates they function by adsorbing onto metal surfaces, forming a protective layer that significantly retards the corrosion process. Their inhibition efficiency is attributed to the presence of heteroatoms and delocalized π-electrons within their planar, aromatic structure . Furthermore, the quinoxaline core is a privileged scaffold in pharmaceutical research, known for its diverse biological activities. Recent scientific literature highlights the potential of quinoxaline derivatives as potent agents against respiratory viruses, with some compounds demonstrating promising activity as inhibitors of influenza viruses and coronaviruses, including SARS-CoV-2. Their proposed mechanisms of action include high-affinity binding to key viral protease enzymes, thereby disrupting viral replication . This compound is strictly for research purposes and is a valuable precursor for developing novel therapeutic candidates and functional materials. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B1593035 1-(Quinoxalin-6-yl)ethanone CAS No. 83570-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-quinoxalin-6-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJNWCSVQXNMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627142
Record name 1-(Quinoxalin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83570-42-7
Record name 1-(Quinoxalin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Structural Diversification of 1 Quinoxalin 6 Yl Ethanone Analogs

Functionalization of the Ethanone (B97240) Moiety and Side Chains

The ethanone group at the C-6 position of the quinoxaline (B1680401) ring is a key handle for a variety of chemical transformations. Both the methyl group and the carbonyl group can be selectively targeted to generate a diverse array of derivatives with modified side chains.

Modification of the Methyl Group (e.g., α-Substitution)

The methyl group of the ethanone moiety is susceptible to deprotonation in the presence of a base, forming an enolate that can react with various electrophiles. This reactivity allows for the introduction of a wide range of substituents at the α-position.

A prominent example of this modification is the Claisen-Schmidt condensation , where 1-(quinoxalin-6-yl)ethanone reacts with an aromatic aldehyde in the presence of a base (e.g., sodium hydroxide) to form α,β-unsaturated ketones, commonly known as chalcones. wikipedia.org This reaction extends the carbon chain and introduces new aromatic systems, significantly altering the molecule's steric and electronic properties.

Another important transformation is the Willgerodt-Kindler reaction . This reaction converts aryl alkyl ketones, such as this compound, into the corresponding thioamide by treatment with elemental sulfur and an amine, typically morpholine. wikipedia.orgorganic-chemistry.orgresearchgate.net The resulting thioamide can then be hydrolyzed to the corresponding amide or carboxylic acid. A key feature of this reaction is the migration of the carbonyl function to the terminal carbon of the alkyl chain. For this compound, this would yield 2-(quinoxalin-6-yl)thioacetamide, and subsequently, 2-(quinoxalin-6-yl)acetamide or phenylacetic acid. This transformation is particularly useful for repositioning the functional group for further derivatization.

The following table summarizes key reactions involving the modification of the methyl group:

Reaction NameReagents & ConditionsProduct Type
Claisen-Schmidt CondensationAromatic aldehyde, NaOH or K2CO3, H2O/EtOHChalcone (α,β-Unsaturated Ketone)
Willgerodt-Kindler ReactionSulfur, Morpholine, HeatThioamide

Transformations of the Carbonyl Group

The carbonyl group of this compound is a versatile functional group that can undergo a multitude of transformations, including condensation and reduction reactions.

Condensation with hydrazine derivatives is a common strategy to modify the carbonyl group. For instance, reaction with hydrazine hydrate or substituted hydrazines yields the corresponding hydrazones. These intermediates can be valuable precursors for the synthesis of heterocyclic systems, such as pyrazoles.

Furthermore, the carbonyl group can be reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (NaBH₄) can be employed to convert the ketone into 1-(quinoxalin-6-yl)ethanol. This introduces a hydroxyl group, which can serve as a site for esterification, etherification, or as a leaving group in substitution reactions.

Introduction of Diverse Substituents on the Quinoxaline Ring System at C-6 and Other Positions

The quinoxaline ring is an electron-deficient system, which influences its reactivity towards both electrophilic and nucleophilic reagents. While the acetyl group at C-6 is a deactivating group, derivatization of the benzene portion of the ring system is a key strategy for diversifying the core structure.

Halogenation and Nitro-Substitution

Direct electrophilic substitution on the quinoxaline ring is challenging due to the deactivating effect of the two nitrogen atoms in the pyrazine (B50134) ring. Under forcing conditions, electrophilic attack occurs on the benzene ring rather than the pyrazine ring.

Nitration of unsubstituted quinoxaline with a mixture of nitric acid and sulfuric acid requires harsh conditions and results in substitution primarily at the C-5 and C-8 positions. rsc.orgstackexchange.com The reaction proceeds through the N-protonated quinolinium ion, which is highly deactivated, leading to very slow reaction rates compared to naphthalene. stackexchange.com For this compound, the presence of the deactivating acetyl group at C-6 would further disfavor electrophilic attack and direct incoming electrophiles to the C-5 and C-8 positions, if the reaction can be achieved at all.

Halogenation is expected to follow a similar pattern, with substitution occurring on the carbocyclic ring. Direct halogenation of pyrrolo[1,2-a]quinoxalines, a related fused system, has been shown to occur via electrophilic substitution. researchgate.net This suggests that direct halogenation of this compound, while difficult, would likely yield 5- and/or 8-halo derivatives.

Amine, Pyrazole, and Thiophene Derivatization

The introduction of heterocyclic and amino moieties onto the quinoxaline scaffold is a widely used strategy to generate compounds with potential biological activity.

Pyrazole derivatization at the C-6 position has been successfully demonstrated. A key synthetic strategy involves starting with quinoxaline-6-carbaldehyde, which can be derived from this compound. The aldehyde is converted into a monoketone intermediate, which then undergoes cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrazine to form a 4-(quinoxalin-6-yl)pyrazole ring. nih.govnih.gov This multi-step process effectively replaces the acetyl group with a substituted pyrazole moiety. A variety of substituents can be introduced onto the pyrazole ring, leading to a library of diverse analogs. nih.govnih.govresearchgate.net

Thiophene substitution can be achieved through cross-coupling reactions. For instance, a bromo-substituted quinoxaline can undergo a microwave-assisted Suzuki coupling reaction with a thiophene boronic acid to attach thiophene rings to the benzene portion of the quinoxaline core. doi.org While this method requires a pre-halogenated quinoxaline, it highlights a viable route for introducing thiophene substituents.

Amine derivatization can be accomplished through nucleophilic aromatic substitution (SNAr) reactions, particularly on quinoxaline rings activated with good leaving groups like halogens. nih.govresearchgate.net The electron-deficient nature of the quinoxaline ring facilitates the displacement of a halide by an amine nucleophile. While direct amination of an unsubstituted position is difficult, the SNAr approach on a halo-quinoxalinyl ethanone precursor would be a feasible strategy.

The following table outlines methods for introducing these diverse substituents:

SubstituentMethodPrecursor Example
PyrazoleCyclization of ketone intermediateQuinoxaline-6-carbaldehyde
ThiopheneSuzuki CouplingBromo-quinoxaline derivative
AmineNucleophilic Aromatic Substitution (SNAr)Chloro-quinoxaline derivative

Fused Ring System Formations (e.g., Indoloquinoxalines)

The acetyl group of this compound can serve as a crucial component in annulation reactions to construct polycyclic systems. Several classical named reactions can be adapted for this purpose.

The Friedländer annulation is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org In a variation of this reaction, a quinoxaline bearing a ketomethylene moiety can react with 2-aminobenzaldehyde. For example, 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones have been shown to undergo an unusual Friedländer-type reaction to produce novel quinolinoquinoxalines and indolophenazines. nih.gov This demonstrates the potential for the acetyl group in this compound to participate in cyclocondensation to build additional fused rings.

The Pictet-Spengler reaction is another powerful tool for constructing fused ring systems. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone. nih.govresearchgate.net Modified Pictet-Spengler reactions have been used to synthesize indolo- and pyrrolo[1,2-a]quinoxalines. rsc.orgresearchgate.net While this typically involves an amine on the quinoxaline precursor, the core reaction highlights a strategy for annulation that could be adapted.

The Fischer indole synthesis provides a direct route to indoles from an arylhydrazine and a ketone or aldehyde. wikipedia.orgnih.govalfa-chemistry.comthermofisher.com The this compound could theoretically react with a substituted phenylhydrazine under acidic conditions. This would involve the formation of a quinoxalin-6-yl phenylhydrazone intermediate, which would then undergo a rsc.orgrsc.org-sigmatropic rearrangement and cyclization to form an indole ring fused to the quinoxaline system, creating a complex indoloquinoxaline structure.

Rational Design of Libraries for Comprehensive Structure-Activity Relationship Studies

The rational design of compound libraries centered on the this compound scaffold is a cornerstone of modern medicinal chemistry, aimed at systematically exploring the chemical space to establish robust structure-activity relationships (SAR). This approach moves beyond random screening, employing structural insights and computational tools to generate focused libraries of molecules with a higher probability of desired biological activity. The core principle involves the strategic modification of different parts of the quinoxaline molecule to understand the influence of various substituents on biological endpoints such as potency, selectivity, and pharmacokinetic properties.

A common strategy involves a systematic structural optimization of a lead compound. For instance, in the development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, researchers divided the quinoxaline-based lead compound into three key moieties for modification: a pyridine fragment (moiety A), a triazole fragment (moiety B), and the quinoxaline ring itself (moiety C). nih.gov The design of the library then proceeds by:

Evaluating Moiety A: Introducing different nitrogen-containing heteroaromatic or benzene rings to probe the impact of ring electronics and hydrogen bonding capacity.

Modifying Moiety B: Replacing or substituting the triazole ring to alter steric bulk, flexibility, and electronic properties.

This methodical approach led to the identification of a potent inhibitor, compound 26e , with an IC₅₀ value of 30.17 nM against ASK1. nih.gov

Another powerful rational design strategy is the hybridization of pharmacophores. This involves combining the quinoxaline scaffold with structural motifs known to be crucial for activity in other classes of inhibitors. For example, researchers have designed quinoxaline derivatives that incorporate the diarylurea moiety found in multi-targeted kinase inhibitors like sorafenib. nih.gov This strategy aims to create new chemical entities that can interact with key binding regions of protein kinases, such as the hinge region and the hydrophobic pocket, leading to enhanced inhibitory activity. nih.gov

Computational methods are increasingly integral to the rational design process. Quantitative structure-activity relationship (QSAR) models can be developed from existing data on quinoxaline derivatives to predict the activity of virtual compounds. researchgate.net These models help in selecting candidate molecules for synthesis, thereby prioritizing resources. Molecular docking studies are also used to predict how newly designed analogs will bind to a biological target, providing insights into potential interactions that drive potency and selectivity. researchgate.netresearchgate.net For instance, a library of over 100 amino-quinoxaline compounds was screened computationally, leading to the identification and subsequent synthesis of 11 potential aromatase (CYP19A1) inhibitors.

The synthesis of these rationally designed libraries employs a range of versatile chemical reactions. The foundational quinoxaline core is often prepared through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.com From this core, diversification is achieved using modern synthetic methods. For example, the synthesis of quinoxalin-6-amine libraries often starts from a 6-nitroquinoxaline precursor, which is then reduced to the corresponding amine. This amine serves as a versatile handle for introducing a wide array of functional groups via reactions such as urea formation, amide coupling, or sulfonamide synthesis. researchgate.net Such a library of 2,3-substituted quinoxalin-6-amine analogs was screened against a panel of cancer cell lines, leading to the identification of a bisfuranylquinoxalineurea analog with low micromolar potency. researchgate.net

The results from screening these focused libraries provide detailed SAR data, which is crucial for further optimization. For example, an extensive SAR study on quinoxaline urea analogs designed as inhibitors of IKKβ phosphorylation for pancreatic cancer therapy revealed critical structural insights. nih.gov The initial lead compound, 13–197 , contained metabolically labile furan groups. A rationally designed library was created where these furans were replaced with other heterocycles. This led to the discovery of analog 84 , in which the furan groups were replaced by N-methylpyrazole. nih.gov This single modification resulted in a significant improvement in biological activity and pharmacokinetic properties. nih.gov

The table below summarizes the comparative data between the initial lead and the optimized analog from this study.

CompoundKey Structural FeatureTNFα-induced NFκB Inhibition (Potency vs. 13-197)Pancreatic Cancer Cell Growth Inhibition (Potency vs. 13-197)Oral Bioavailability (%F) Improvement (vs. 13-197)
13–197 2,3-di(furan-2-yl)BaselineBaselineBaseline
84 2,3-di(1-methyl-1H-pyrazol-5-yl)~2.5-fold more potent~4-fold more potent~5.7-fold increase

Data sourced from a study on IKKβ inhibitors. nih.gov

This example powerfully illustrates the success of rational library design. By systematically altering the structure based on a specific hypothesis—in this case, improving metabolic stability—researchers were able to develop a new analog with substantially enhanced potency and drug-like properties. nih.gov

Further SAR studies have elucidated other key trends. For instance, analysis of anticancer quinoxalines showed that for certain series, unsubstituted aromatic rings at the R₁ and R₂ positions result in higher activity than substituted ones. mdpi.com In other cases, the presence of an NH-CO linker at the second position of the quinoxaline nucleus was found to increase activity, while aliphatic linkers were detrimental. mdpi.com

The table below details specific structural modifications and their observed impact on anticancer activity from various SAR studies.

Scaffold Position/ModificationSubstituent TypeEffect on Anticancer Activity
Phenyl Rings (R₁, R₂)Unsubstituted (H)Higher activity than substituted rings
Phenyl Rings (R₁, R₂)Electron-withdrawing group (Cl)Higher activity than Br or CH₃
Position 2 LinkerNH-COIncreased activity
Position 2 LinkerAliphaticDecreased activity
R₁ SubstituentCH₃, OCH₃ (Electron-releasing)Decreased activity

This table synthesizes general findings from SAR studies on anticancer quinoxalines. mdpi.com

Structure Activity Relationship Sar Studies of 1 Quinoxalin 6 Yl Ethanone Derivatives

Elucidation of Pharmacophoric Requirements for Biological Activities

The fundamental pharmacophore of a drug molecule comprises the essential structural features and their spatial arrangement required for interaction with a biological target. For derivatives of 1-(Quinoxalin-6-yl)ethanone, the core quinoxaline (B1680401) ring system is a critical component, often involved in crucial π-π stacking interactions with aromatic amino acid residues within the target protein's binding site. The nitrogen atoms of the pyrazine (B50134) ring can act as hydrogen bond acceptors, further anchoring the ligand to its target.

The ethanone (B97240) group at the 6-position is another key pharmacophoric element. The carbonyl oxygen is a potential hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions. The relative orientation of the ethanone moiety with respect to the quinoxaline ring is crucial for optimal binding. For instance, in a series of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives studied for their antimycobacterial activity, the oxygen atoms adjacent to the N1 and N4 positions of the quinoxaline scaffold were identified as key hydrogen bond acceptors, while the amide NH acted as a hydrogen bond donor. nih.gov While not directly focused on the 6-ethanone derivative, this highlights the importance of hydrogen bonding capabilities in the broader quinoxaline class.

Impact of Substituent Nature and Position on Bioactivity

The biological activity of this compound derivatives can be finely tuned by altering the nature and position of various substituents. These modifications can impact the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its interaction with a biological target.

Role of the Ethanone Group and its Linker in Ligand-Target Interactions

While specific studies on the direct modification of the ethanone group in this compound are limited in the reviewed literature, general principles of medicinal chemistry suggest its critical role. Altering the methyl group of the ethanone to larger alkyl or aryl groups would modulate the hydrophobic interactions in the binding pocket. Replacement of the carbonyl group with other functionalities, such as an alcohol or an oxime, would change the hydrogen bonding capacity and geometry of the molecule.

Influence of Quinoxaline Ring Substituents on Potency and Selectivity

Substitutions on the quinoxaline ring itself have a profound impact on the potency and selectivity of the derivatives. The electronic properties of these substituents play a significant role. For example, in one study on anticancer quinoxalines, it was found that electron-releasing groups like methoxy (B1213986) (OCH₃) were essential for activity, and their replacement with electron-withdrawing groups such as fluorine (F) or other electron-releasing groups like methyl (CH₃) or ethyl (C₂H₅) decreased the activity. mdpi.com Conversely, another study on different anticancer quinoxalines showed that an electron-withdrawing group like chlorine (Cl) produced higher activity than bromine (Br) or the electron-releasing methyl group (CH₃). mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

For quinoxaline derivatives, several QSAR studies have been conducted to understand the structural requirements for various biological activities. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for quinoxaline 1,4-di-N-oxide derivatives as antituberculosis agents. These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

Applications in Medicinal Chemistry Research

Antimicrobial Research

Quinoxaline (B1680401) derivatives are recognized for their broad-spectrum antimicrobial activities, forming the basis of various antibiotics like echinomycin and levomycin, which are effective against Gram-positive bacteria. researchgate.netcore.ac.uk Research has focused on synthesizing novel derivatives of 1-(quinoxalin-6-yl)ethanone to combat a range of pathogenic microorganisms, including bacteria, fungi, and viruses.

Antibacterial Activities of Quinoxalin-6-yl Ethanone (B97240) Derivatives

Numerous studies have demonstrated the potential of quinoxaline derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govwisdomlib.org The introduction of different substituents onto the quinoxaline nucleus allows for the modulation of antibacterial potency.

For instance, a series of novel quinoxaline derivatives were synthesized and evaluated for their in vitro antibacterial activity against several bacterial strains. Compounds incorporating moieties such as pyrazole, linked to a quinoxaline-6-sulfonyl group, have shown promising results. researchgate.net One study highlighted a derivative, Vd, which exhibited potent activity against both Gram-positive and Gram-negative bacteria with low Minimum Inhibitory Concentration (MIC) values. researchgate.net

Other research has explored Schiff bases derived from quinoxalines, which have also displayed significant antibacterial effects. nih.gov Compounds 5c, 5d, 7a, 7c, and 7e were found to be particularly active against E. coli. nih.gov Similarly, structurally novel C-2 amine-substituted quinoxaline analogues showed good to moderate activity against S. aureus, B. subtilis, MRSA, and E. coli, with compound 5p identified as a potent broad-spectrum agent. nih.gov

The table below summarizes the antibacterial activity of selected quinoxaline derivatives from various studies.

CompoundBacterial StrainActivity/Result (MIC in µg/mL)Reference
Compound 2dEscherichia coli (Gram-negative)8 nih.gov
Compound 3cEscherichia coli (Gram-negative)8 nih.gov
Compound 2d, 3c, 4, 6aBacillus subtilis (Gram-positive)16 nih.gov
Compound 5kAcidovorax citrulliGood activity rsc.orgnih.gov
Compound 5pS. aureus, B. subtilis, MRSA, E. coli4–32 nih.gov
Compound VdGram-positive bacteria0.19 researchgate.net
Compound VdGram-negative bacteria0.39 researchgate.net

Antifungal Activities

In addition to their antibacterial properties, quinoxaline derivatives have been investigated for their efficacy against various fungal pathogens. jetir.org The development of new antifungal agents is crucial due to the rise of resistant fungal strains.

Research has shown that specific quinoxaline derivatives exhibit potent antifungal activity. For example, compounds 5j and 5t were found to be highly effective against Rhizoctonia solani, a plant pathogenic fungus, with EC50 values superior to the commercial fungicide azoxystrobin. rsc.orgnih.gov Another study reported that a pentacyclic quinoxaline compound (10) showed the highest activity against both Candida albicans and Aspergillus flavus. nih.gov

Furthermore, a series of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives were synthesized and evaluated. Compound 6p from this series demonstrated exceptionally potent in vitro activity against Rhizoctonia solani, with an EC50 of 0.16 μg·mL⁻¹, significantly more potent than the control fungicide carbendazim. nih.gov

The table below presents the antifungal activity of selected quinoxaline derivatives.

CompoundFungal StrainActivity/Result (EC50 or MIC in µg/mL)Reference
Compound 5jRhizoctonia solani8.54 (EC50) rsc.orgnih.gov
Compound 5tRhizoctonia solani12.01 (EC50) rsc.orgnih.gov
Compound 6pRhizoctonia solani0.16 (EC50) nih.gov
Pentacyclic compound 10Candida albicans16 (MIC) nih.gov
Pentacyclic compound 10Aspergillus flavus16 (MIC) nih.gov
Compound VdFungal strains1.56 (MIC) researchgate.net

Antiviral Efficacy, including SARS-CoV-2 Inhibition

The broad biological profile of quinoxalines extends to antiviral activity, a field that has gained immense interest, particularly with the emergence of novel viral pathogens like SARS-CoV-2. mdpi.comnih.gov Quinoxaline derivatives are being explored as potential inhibitors of various viral targets. nih.govrsc.org

Studies have shown that these compounds can be effective against a range of viruses. mdpi.com For instance, certain quinoxaline derivatives have been identified as potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a crucial enzyme for viral replication. news-medical.net One such quinoline-based inhibitor, Jun13296, demonstrated potent antiviral effects in preclinical models. news-medical.net The planar aromatic structure of quinoxalines is thought to facilitate interaction with viral proteins, such as the NS1 protein of the influenza virus. nih.gov

The development of quinoxaline-based compounds represents a promising strategy for creating new antiviral therapies to address current and future viral threats. nih.govrsc.org

Anticancer Research

Quinoxaline derivatives are a significant class of compounds in anticancer drug discovery, with many exhibiting potent activity by targeting key molecules involved in cancer cell proliferation and survival. ekb.egnih.gov

Inhibition of Kinases and Other Molecular Targets (e.g., PARP-1, TGF-β Type I Receptor Kinase)

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases. ekb.eg These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and survival, and their dysregulation is a hallmark of cancer. nih.gov

Quinoxalines have been identified as selective ATP-competitive inhibitors for a variety of kinases, including:

Epidermal Growth Factor Receptor (EGFR) ekb.egresearchgate.net

Vascular Endothelial Growth Factor Receptor (VEGFR) ekb.egnih.gov

Platelet-Derived Growth Factor Receptor (PDGFR) ekb.egekb.eg

c-Met kinase ekb.egnih.gov

Janus kinase receptor (JAK-2) ekb.egekb.eg

Cyclin-dependent kinases (CDKs) ekb.egekb.eg

Specific quinoxalinone derivatives have shown promise as inhibitors of mutant EGFR, a key target in non-small cell lung cancer. mdpi.com Compounds CPD4, CPD15, CPD16, and CPD21 were identified as potent inhibitors of EGFR (L858R/T790M/C797S) TK, with IC50 values in the low nanomolar range, comparable to the approved drug osimertinib. mdpi.com

Beyond kinases, quinoxaline-based compounds have been designed to inhibit other important cancer targets. A series of new derivatives were developed as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. temple.edu Compound 5 from this series was a particularly potent PARP-1 inhibitor and showed significant antiproliferative activity against a BRCA-1 mutated breast cancer cell line. temple.edu

The table below details the inhibitory activity of selected quinoxaline derivatives against various molecular targets.

CompoundMolecular TargetInhibitory Activity (IC50)Reference
Compound 5PARP-13.05 nM temple.edu
Compound 8aPARP-12.31 nM temple.edu
CPD4EGFR (L858R/T790M/C797S) TK3.04 nM mdpi.com
CPD15EGFR (L858R/T790M/C797S) TK6.50 nM mdpi.com
CPD21EGFR (L858R/T790M/C797S) TK3.81 nM mdpi.com
Compound 1EGFR2.7 nM (against A549 cell line) ekb.eg
Compound 3EGFR2.2 nM (against MCF7 cell line) ekb.eg

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

The inhibition of molecular targets by quinoxaline derivatives translates into potent antiproliferative effects against various cancer cell lines. Many of these compounds induce programmed cell death, or apoptosis, a key mechanism for eliminating cancer cells. nih.govrjptonline.org

For example, a series of indole-based quinoxaline derivatives demonstrated a significant decrease in the viability of Dalton's Lymphoma (DL) cells, inducing morphological changes, nuclear disintegration, and DNA fragmentation characteristic of apoptosis. rjptonline.org Similarly, compound 4m, a bromo-substituted quinoxaline, effectively induced apoptosis in A549 human non-small-cell lung cancer cells through mitochondrial- and caspase-3-dependent pathways. nih.gov

Another study synthesized three series of quinoxaline derivatives and evaluated them against HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cell lines. nih.gov Compound VIIIc from this series was particularly effective, causing cell cycle arrest at the G2/M phase and inducing apoptosis in HCT116 cells. nih.gov The PARP-1 inhibitor, compound 5, also arrested the cell cycle at the G2/M phase and induced both apoptosis and autophagy in the MDA-MB-436 breast cancer cell line. temple.edu

The table below summarizes the antiproliferative effects of selected quinoxaline derivatives on various cancer cell lines.

CompoundCancer Cell LineEffectActivity (IC50 in µM)Reference
Compound 4mA549 (Lung)Induces apoptosis9.32 nih.gov
Compound 4bA549 (Lung)Antiproliferative11.98 nih.gov
Compound VIIIcHCT116 (Colon)Induces apoptosis, G2/M arrest- nih.gov
Compound 5MDA-MB-436 (Breast)Induces apoptosis & autophagy, G2/M arrest2.57 temple.edu
CPD4H1975 (Lung)Cytotoxic effect3.47 mdpi.com
Compounds 2b and 2eDalton's LymphomaInduces apoptosis- rjptonline.org

Anti-inflammatory and Analgesic Properties

Quinoxaline derivatives have been investigated for their potential to alleviate pain and inflammation. Research has demonstrated that certain compounds based on the quinoxaline nucleus exhibit significant anti-inflammatory and analgesic effects in various preclinical models.

One study focused on the synthesis of different quinoxaline derivatives and evaluated their biological activities, including analgesic and in-vitro anti-inflammatory properties. acs.org The analgesic activity was assessed using the acetic acid-induced writhing method in mice, while the anti-inflammatory potential was determined by the carrageenan-induced paw edema method in rats. acs.org Several synthesized quinoxalines demonstrated notable analgesic effects, with compounds 2, 5, 9, 14f, and 17c showing significant percentage protection from writhing. acs.org Similarly, derivatives 3, 11, 14d, and 17e produced a considerable decrease in paw edema, comparable to the standard drug Indomethacin. acs.org

Another research effort reported the synthesis of novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives, which were evaluated for their anti-inflammatory and antioxidant activities. researchgate.net Two of the most effective lipoxygenase inhibitors, compounds 7b and 8f , were further tested in an in-vivo carrageenan-induced edema model. researchgate.net Compound 7b exhibited a noteworthy anti-inflammatory effect, showing a 41% reduction in edema, which was similar to the 47% reduction observed with the reference drug indomethacin. researchgate.net

Furthermore, some quinoxaline-hydrazone derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), with COX-2 inhibition being a key mechanism for anti-inflammatory action. nih.gov Compounds 4a, 5, 11, and 13 from this series proved to be potent COX-2 inhibitors, suggesting their potential as anti-inflammatory agents. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected Quinoxaline Derivatives

Compound Test Model Result Reference
17c Acetic Acid Writhing (Analgesic) 68.79% protection acs.org
5 Acetic Acid Writhing (Analgesic) 68.68% protection acs.org
9 Acetic Acid Writhing (Analgesic) 67.70% protection acs.org
Aspirin (Standard) Acetic Acid Writhing (Analgesic) 70.50% protection acs.org
3 Carrageenan-induced Paw Edema (Anti-inflammatory) 53.91% reduction in edema acs.org
7b Carrageenan-induced Paw Edema (Anti-inflammatory) 41% reduction in edema researchgate.net
Indomethacin (Standard) Carrageenan-induced Paw Edema (Anti-inflammatory) 49.00% reduction in edema acs.org

Antiprotozoal and Antimalarial Applications

The quinoxaline moiety is a recognized scaffold for the development of agents against parasitic diseases, including malaria and infections caused by protozoa like Giardia lamblia and Entamoeba histolytica. nih.govnih.gov

Research into quinoxaline 1,4-di-N-oxide (QNO) derivatives has revealed significant antiprotozoal activity. nih.gov A study exploring n-butyl and iso-butyl esters of QNO demonstrated their efficacy against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov These findings highlight the potential of quinoxaline derivatives as broad-spectrum antiparasitic agents. nih.gov

In the realm of antimalarial research, quinoxaline-based compounds have shown potent activity against the asexual blood stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov A series of anti-schistosomal quinoxaline compounds were found to have sub-micromolar antimalarial activity, with some reaching single-digit nanomolar IC50 values against both laboratory strains (3D7 and Dd2) and multi-drug resistant Cambodian isolates. nih.gov Another study reported the synthesis and antimalarial evaluation of eighteen quinoxaline and quinoxaline 1,4-di-N-oxide derivatives, where compounds 1a and 2a were identified as the most active against P. falciparum strains. nih.gov The structure-activity relationship analysis underscored the importance of an enone moiety attached to the quinoxaline ring for antimalarial efficacy. nih.gov

Table 2: Antiprotozoal and Antimalarial Activity of Selected Quinoxaline Derivatives

Compound Series Target Organism Key Findings (IC50 values) Reference
Quinoxaline-based compounds (22, 31, 33) Plasmodium falciparum (3D7 strain) IC50 as low as single-digit nanomolar nih.gov
n-butyl/iso-butyl esters of QNO Giardia lamblia, Trichomonas vaginalis, Entamoeba histolytica Values reported to be better than metronidazole nih.gov
Compound 1a Plasmodium falciparum Identified as one of the most active derivatives nih.gov
Compound 2a Plasmodium falciparum Identified as one of the most active derivatives nih.gov

Applications in Neurological Disorders (e.g., Antidepressant, Anticonvulsant)

Quinoxaline derivatives have emerged as a promising class of compounds for targeting central nervous system disorders, with studies demonstrating their potential as both antidepressant and anticonvulsant agents. nih.govnih.govnih.gov

The antidepressant-like activity of a novel 5-HT3 receptor antagonist, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) , has been investigated in various rodent models of depression. Acute treatment with compound 4a produced significant antidepressant-like effects in the forced swim test in mice without affecting baseline locomotion. Furthermore, the compound potentiated 5-hydroxytryptophan (5-HTP) induced head twitches and antagonized reserpine-induced hypothermia in rats. Sub-chronic treatment also attenuated behavioral anomalies in rats subjected to bilateral olfactory bulbectomy. These preliminary findings confirm the antidepressant-like profile of this quinoxaline derivative.

In the area of epilepsy research, novel sets of quinoxaline derivatives have been designed and synthesized based on the pharmacophoric features of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) antagonists. nih.gov The anticonvulsant activity of these compounds was evaluated in vivo using the pentylenetetrazol-induced seizure model. nih.gov Compounds 24, 28, 32, and 33 showed promising activities with significant ED50 values. nih.gov Another study synthesized a series of quinoxaline derivatives (V1-7 ) and tested their anticonvulsant effects, with compounds V3 and V1 showing the highest potency relative to phenobarbital sodium. nih.gov

Table 3: Anticonvulsant Activity of Selected Quinoxaline Derivatives

Compound Test Model Result (ED50) Reference
28 Pentylenetetrazol-induced seizure 23.02 mg/kg nih.gov
33 Pentylenetetrazol-induced seizure 23.86 mg/kg nih.gov
32 Pentylenetetrazol-induced seizure 29.16 mg/kg nih.gov
24 Pentylenetetrazol-induced seizure 37.50 mg/kg nih.gov
V3 Pentylenetetrazol-induced seizure Relative potency of 0.8 vs Phenobarbital nih.gov
V1 Pentylenetetrazol-induced seizure Relative potency of 0.75 vs Phenobarbital nih.gov

Other Therapeutic Potentials (e.g., Antithrombotic, Antitubercular)

The therapeutic versatility of the quinoxaline scaffold extends to other significant areas, including the development of antithrombotic and antitubercular agents.

Antithrombotic Potential: Quinoxaline-based compounds have been identified as promising antithrombotic agents. Research has led to the discovery of a quinoxaline-benzothiazole series as potent and selective protease-activated receptor 4 (PAR4) antagonists. acs.orgnih.gov PAR4 is considered a valuable target for antithrombotic therapy. nih.gov The lead compound from this series, compound 48 , exhibited a 2 nM IC50 against PAR4 activation and demonstrated robust antithrombotic efficacy in cynomolgus monkey models. acs.orgnih.gov In other research, quinoxalinone derivatives were identified as prototypes of dual thrombin and factor Xa inhibitors, which resulted in potent antithrombotic activity in vitro. nih.gov

Antitubercular Potential: Quinoxaline and its 1,4-di-N-oxide derivatives have shown considerable promise as antitubercular agents. Several studies have described the synthesis and biological evaluation of these compounds against Mycobacterium tuberculosis (M. Tb). nih.gov The oxidation of the nitrogen atoms in the quinoxaline ring to form 1,4-di-N-oxides has been reported to significantly increase antibacterial activity. In one study, a series of twenty-four quinoxaline 1,4-di-N-oxide derivatives were evaluated, with nine compounds exhibiting Minimum Inhibitory Concentration (MIC) values ≤ 6.2 μM. Compounds 3, 16, 18, 21, and 24 were the most active, showing MIC values between 1.6-3.1 μM. Furthermore, compounds 16 and 21 were also potent against non-replicating M. Tb.

Table 4: Antitubercular Activity of Selected Quinoxaline 1,4-di-N-Oxide Derivatives

Compound Target Organism Result (MIC) Reference
3 Mycobacterium tuberculosis H37Rv 1.6 μM
16 Mycobacterium tuberculosis H37Rv 3.1 μM
18 Mycobacterium tuberculosis H37Rv 3.1 μM
21 Mycobacterium tuberculosis H37Rv 1.6 μM
24 Mycobacterium tuberculosis H37Rv 3.1 μM

Computational and Theoretical Investigations of 1 Quinoxalin 6 Yl Ethanone Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure, stability, and reactivity of quinoxaline (B1680401) derivatives. nih.govbjp-bg.com These methods allow for the detailed analysis of molecular orbitals and electrostatic potential surfaces, which are crucial for predicting how these molecules will behave in chemical and biological systems.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For quinoxaline derivatives, FMO analysis reveals how different substituents on the quinoxaline ring affect the electronic properties and reactivity of the molecule. scispace.com These calculations help in understanding intramolecular charge transfer processes, which are vital for the molecule's optical and electronic properties. scispace.comtandfonline.com By analyzing the distribution of these orbitals, researchers can predict the most likely sites for electrophilic and nucleophilic attacks. bjp-bg.com

Table 1: Frontier Molecular Orbital (FMO) Parameters of Representative Quinoxaline Analogs

Note: The following data is compiled from various studies on quinoxaline analogs and is representative of the compound class.

Compound/Analog HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Quinoxaline-1,4-dioxide -7.21 -2.15 5.06
3-methyl-2-phenyl quinoxaline -5.98 -1.77 4.21
2,3-diphenyl quinoxaline -6.15 -1.94 4.21
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate -6.89 -2.11 4.78

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is used to visualize the charge distribution of a molecule and predict its reactivity towards charged species. bjp-bg.com The MEP map uses a color spectrum to indicate different electrostatic potential regions: red areas represent negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). uctm.eduresearchgate.net Green and yellow areas represent neutral or intermediate potential.

For quinoxaline analogs, MEP analysis helps identify the most reactive sites. For instance, the nitrogen atoms of the quinoxaline ring and the oxygen atom of a carbonyl group typically show negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with electrophiles. uctm.edu This information is invaluable for understanding intermolecular interactions, particularly in the context of drug-receptor binding. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. abjournals.org This method is crucial for drug discovery, as it helps to elucidate the binding mechanism and predict the strength of the interaction between a drug candidate and its biological target. nih.gov Studies on quinoxaline derivatives have extensively used molecular docking to explore their potential as inhibitors for various enzymes, including kinases like VEGFR-2 and EGFR, which are key targets in cancer therapy. ekb.egnih.gov

Prediction of Binding Affinities and Modes

Docking simulations calculate a scoring function, often expressed as binding affinity or energy (in kcal/mol), to estimate the binding strength between the ligand and the target protein. ekb.eg A lower (more negative) binding energy generally indicates a more stable and favorable interaction. For various quinoxaline analogs, docking studies have predicted strong binding affinities to the active sites of therapeutically relevant proteins. nih.gov

These simulations also reveal the specific binding mode, which describes the three-dimensional arrangement of the ligand within the receptor's binding pocket. researchgate.net This includes the conformation of the ligand and its interactions with the surrounding amino acid residues. Understanding the binding mode is essential for structure-activity relationship (SAR) studies, which aim to correlate a molecule's structure with its biological activity. researchgate.net

Table 2: Predicted Binding Affinities of Quinoxaline Analogs against Various Protein Targets

Note: The data presented are illustrative examples from docking studies on various quinoxaline derivatives.

Compound Class Target Protein PDB ID Binding Affinity (kcal/mol)
Quinoxaline-based derivatives VEGFR-2 2OH4 -12.13 to -17.11 ekb.egekb.eg
Quinoxaline-triazole hybrids EGFR 4HJO -9.57 to -12.03 nih.gov
Quinoxaline pharmacophore derivatives EGFR Not Specified -7.5 (approx. for active compounds) nih.gov
Imidazo[1,2-a] quinoxaline derivatives Tumor-related enzyme 6EBE -7.0 to -9.0 (approx. range) abjournals.org

Elucidation of Key Amino Acid Residues for Hydrogen Bonding and Hydrophobic Interactions

A critical outcome of molecular docking is the identification of key amino acid residues within the binding site that form specific interactions with the ligand. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-receptor complex.

For quinoxaline derivatives targeting protein kinases, docking studies have consistently shown interactions with crucial residues in the ATP-binding pocket. nih.gov For example, interactions with amino acids like Aspartate (ASP) and Glutamate (GLU) often involve hydrogen bonding, while interactions with hydrophobic residues such as Leucine (LEU) and Phenylalanine (PHE) help to anchor the molecule in the binding site. nih.govekb.eg

Table 3: Key Amino Acid Interactions of Quinoxaline Analogs in Protein Binding Sites

Note: This table summarizes key interactions identified in docking studies of various quinoxaline derivatives.

Target Protein Quinoxaline Analog Class Key Interacting Amino Acid Residues Type of Interaction
VEGFR-2 General Quinoxaline Derivatives ASP 1044, GLU 883 ekb.eg Hydrogen Bonding ekb.eg
VEGFR-2 General Quinoxaline Derivatives Leu838, Phe916, Leu976 nih.gov Not Specified nih.gov
Trypanothione (B104310) Reductase (TcTR) Quinoxaline 1,4-di-N-oxide Pro398, Leu399, Glu467, His461 utrgv.edu Favorable Energy Contribution utrgv.edu
Pim-1 Kinase Quinoxaline Derivatives Not Specified Electrostatic Potential Surface Interaction researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements and conformational changes of the ligand and protein over time, providing insights into the stability of the binding pose predicted by docking. utrgv.edu By simulating the system in a realistic environment (including water and ions), MD can confirm whether the initial docked conformation is maintained. tandfonline.com

Table 4: List of Compounds Mentioned

Compound Name
1-(Quinoxalin-6-yl)ethanone
Quinoxaline-1,4-dioxide
3-methyl-2-phenyl quinoxaline
2,3-diphenyl quinoxaline
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide
Imidazo[1,2-a] quinoxaline
N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NPOQA)
1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one
7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one

QSPR and Machine Learning Applications in Property Prediction

Quantitative Structure-Property Relationship (QSPR) and machine learning models have emerged as powerful tools in computational chemistry for predicting the physicochemical properties and biological activities of novel compounds. While specific QSPR or machine learning studies focusing exclusively on this compound are not extensively documented in publicly available literature, a substantial body of research exists for the broader class of quinoxaline derivatives. These studies provide a valuable framework for understanding how computational approaches can be applied to predict the properties of analogs of this compound.

The general workflow in these investigations involves the calculation of a wide array of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure. These descriptors are then correlated with experimentally determined properties using various statistical and machine learning algorithms to build predictive models.

Methodologies and Research Findings

Research on quinoxaline derivatives has employed a variety of computational techniques to develop predictive models for diverse applications, including anticancer, antitubercular, and anti-inflammatory activities.

For instance, a study on quinoxaline derivatives as potent anticancer agents against triple-negative breast cancer developed a 2D-QSAR model. The model identified five key molecular descriptors: Epsilon3 (an energy dispersive descriptor), T_T_C_6 (a protein-coding gene descriptor), MMFF_6 (a molecular force field descriptor), XA (most hydrophobic hydrophilic distance), and Zcomp Dipole (a dipole moment descriptor). The statistical significance of the model was demonstrated by a training set regression coefficient (r²) of 0.78 and a cross-validation coefficient (q²) of 0.71. nih.gov

Another investigation into the antitubercular activity of quinoxaline derivatives utilized both 2D and 3D-QSAR approaches. nih.gov In this study, genetic algorithms (GA) and simulated annealing (SA) were employed for variable selection to identify the most relevant descriptors from a pool of 380. The 2D-QSAR models, developed using GA-Partial Least Squares (GA-PLS) and SA-PLS, highlighted the importance of topological and electrostatic descriptors in determining the antitubercular activity. nih.gov The study also explored non-linear modeling with Kohonen networks and counter-propagation artificial neural networks (CP-ANN). nih.gov

Furthermore, machine learning algorithms are increasingly being applied to predict the properties of quinoxaline derivatives. These advanced techniques can capture complex, non-linear relationships between molecular structure and activity that may be missed by traditional QSAR models. A variety of machine learning methods, including support vector machines (SVM), random forests (RF), and artificial neural networks (ANN), have been successfully used in drug discovery and materials science. nyu.edumdpi.com For example, machine learning models have been developed to predict the biological activity of aromatase inhibitors, showcasing the potential of these methods for rapidly screening large libraries of compounds. nih.gov

The table below summarizes the findings of selected QSPR and machine learning studies on quinoxaline derivatives, which can be considered analogs of this compound.

Study Focus Model Type Key Descriptors/Features Statistical Parameters Predicted Property Reference
Anticancer Activity2D-QSAREpsilon3, T_T_C_6, MMFF_6, XA, Zcomp Dipoler² = 0.78, q² = 0.71, pred_r² = 0.68Activity against TNBC nih.gov
Antitubercular Activity2D-QSAR, 3D-QSARTopological and electrostatic descriptorsNot specified in abstractAntitubercular activity nih.gov
Antimycobacterial AgentsPharmacophore ModelingAromatic rings, hydrophobes, H-bond acceptors/donorsR² = 0.863Antimycobacterial activity mdpi.com
Anticancer & Anti-inflammatoryMolecular Docking-IC₅₀ values reportedEGFR and COX-2 inhibition nih.gov

Interactive Data Table of Research Findings

These computational models serve as valuable tools in the drug discovery process, enabling the virtual screening of large compound libraries and the rational design of new molecules with desired properties. By understanding the structural features that are crucial for a particular activity, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. While direct computational studies on this compound are lacking, the methodologies and findings from research on its analogs provide a solid foundation for future in silico investigations of this specific compound.

Non Medicinal Applications and Emerging Research Areas

Corrosion Inhibition Studies of Quinoxalin-6-yl Ethanone (B97240) Derivatives

The economic and safety implications of metal corrosion have spurred extensive research into effective corrosion inhibitors. Derivatives of 1-(quinoxalin-6-yl)ethanone have emerged as a promising class of organic inhibitors, particularly for the protection of mild steel in acidic environments. researchgate.netsrce.hr These compounds are noted for their environmental safety and applicability across various fields, including chemistry, mechanics, and materials science. srce.hr The presence of functional groups, conjugated multiple bonds, and aromatic rings in quinoxaline-based molecules contributes to their excellent inhibitory performance. srce.hr

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which quinoxalin-6-yl ethanone derivatives protect metals from corrosion is through adsorption onto the metal surface, forming a protective barrier. nih.govimist.ma This process can involve either physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. researchgate.net The adsorption process is influenced by the concentration of the inhibitor and the temperature. imist.ma

Studies have shown that the adsorption of these derivatives on mild steel surfaces often follows specific adsorption isotherms, such as the Langmuir and Frumkin models. researchgate.netacs.org The Langmuir isotherm suggests the formation of a monolayer of the inhibitor on the metal surface. mdpi.comnih.gov The effectiveness of these inhibitors is linked to their molecular structure, with the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the quinoxaline (B1680401) ring facilitating strong adsorption onto the metal. nih.govmdpi.com The interaction can be further enhanced by the presence of electron-donating groups on the molecule. mdpi.com For instance, the higher inhibition efficiency of 1-[3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]propan-1-one (Mt-3-PQPP) compared to 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (Cl-4-PQPP) is attributed to the stronger electron-donating tendency of the methoxy (B1213986) group. nih.gov

Derivative Adsorption Isotherm Adsorption Mechanism Reference
1-[3-phenyl-5-quinoxalin-6-yl-4,5-dihydropyrazol-1-yl]butan-1-one (PQDPB)FrumkinSpontaneous adsorption acs.org
1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (PQDPP)FrumkinSpontaneous adsorption acs.org
2-phenyl-1-[3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]ethanone (PPQDPE)FrumkinSpontaneous adsorption acs.org
1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1)LangmuirPhysical and chemical interactions mdpi.com
1-((8-hydroxyquinolin-5-yl)methyl) quinoxalin-2(1H)-one (Q2)LangmuirPhysical and chemical interactions mdpi.com
1-[3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]propan-1-one (Mt-3-PQPP)LangmuirChemisorption nih.gov
1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (Cl-4-PQPP)LangmuirCompetitive physisorption and chemisorption nih.gov

Electrochemical and Surface Characterization Techniques

The efficacy of quinoxalin-6-yl ethanone derivatives as corrosion inhibitors is evaluated using a variety of electrochemical and surface analysis techniques. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly employed to study the inhibition mechanism. mdpi.com PDP studies have shown that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comnih.gov EIS measurements help in understanding the formation of a protective film on the metal surface, which is indicated by an increase in polarization resistance. mdpi.com

Surface characterization techniques provide direct evidence of the formation of a protective inhibitor layer. Scanning electron microscopy (SEM) is widely used to visualize the surface morphology of the metal before and after the application of the inhibitor. acs.orgingentaconnect.com SEM images confirm that in the presence of quinoxalin-6-yl ethanone derivatives, the metal surface is smoother and less damaged compared to the uninhibited surface, indicating the formation of a protective film. acs.orgnih.gov

Applications in Materials Science and Optoelectronics

The unique electronic and photophysical properties of quinoxaline derivatives make them attractive candidates for a range of applications in materials science and optoelectronics. researchgate.net These compounds are known to function as electron-transporting materials, a crucial component in many organic electronic devices. researchgate.netnih.gov

Luminescent Materials and Chromophores

Quinoxaline derivatives have been successfully utilized as efficient electroluminescent materials. acs.orgacs.org By incorporating various chromophores into the quinoxaline structure, it is possible to tune the photophysical and thermal properties of the resulting materials. acs.orgacs.org For example, the introduction of bulky and rigid aromatic groups like pyrene and carbazole can enhance the glass transition temperature of the derivatives. acs.org These materials have been used in the fabrication of organic light-emitting diodes (OLEDs), where they can function as both hole-transporters and emitters, leading to intense light emission, often in the green part of the spectrum. acs.orgacs.org The emission color corresponds well with the photoluminescence of the material in its solid-state film. acs.org

Organic Semiconductors and Dye-Sensitized Solar Cells (DSSCs)

The electron-accepting nature of the quinoxaline moiety makes its derivatives suitable for use as n-type semiconductors in organic field-effect transistors (OFETs). nih.gov Furthermore, quinoxaline-based compounds have shown significant promise as sensitizers in dye-sensitized solar cells (DSSCs). mdpi.comjmaterenvironsci.comcase.edunih.gov In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor (like TiO2), initiating the generation of electric current. mdpi.com

Application Derivative/System Key Finding Reference
Electroluminescent MaterialsQuinoxaline-triarylamine-fluorophore systemsIntense green light emission in OLEDs acs.orgacs.org
Organic SemiconductorsQuinoxaline-based polymersPromising n-type materials for OFETs nih.gov
Dye-Sensitized Solar CellsQuinoxaline-based D-π-A dyes (RC-21, RC-22)Power conversion efficiencies up to 5.56% case.edunih.gov
Dye-Sensitized Solar CellsDual donor-dual acceptor quinoxaline dyes (AP6, AP8, AP9, AP12)Efficient intramolecular charge transfer for light harvesting mdpi.com

Chemo-Sensors and Molecular Recognition

The ability of the quinoxaline scaffold to be functionalized with various recognition sites has led to the development of chemo-sensors for the detection of ions. researchgate.net These sensors can operate through chromogenic (color change) or fluorogenic (fluorescence change) mechanisms. researchgate.net

Quinoxalinium salts have been developed as "naked-eye" chemo-sensors for the detection of anions such as fluoride (B91410), acetate, and ascorbate. rsc.orgresearchgate.net The sensing mechanism can involve a dual mode of action: nucleophilic addition and the formation of a host-guest type complex. rsc.orgresearchgate.net For instance, smaller anions like fluoride and acetate can cause a nucleophilic addition at the C2 position of the quinoxalinium cation, leading to a de-aromatization that is observable as a change in color or fluorescence. rsc.orgresearchgate.net Larger anions, such as ascorbate, may form a host-guest complex, which also induces a detectable change in the sensor's optical properties. rsc.orgresearchgate.net

Furthermore, quinoxaline-based cavitands have been employed in the development of supramolecular sensors for biologically important molecules like dopamine. nih.gov These sensors can exhibit high selectivity and sensitivity, with detection limits reaching the picomolar range. nih.gov The recognition process involves the formation of a supramolecular complex between the quinoxaline cavitand and the target molecule, which can be monitored through fluorescence changes. nih.gov

Challenges and Future Perspectives in the Research of 1 Quinoxalin 6 Yl Ethanone Derivatives

Development of Highly Selective and Potent Analogs

A primary challenge in the development of 1-(quinoxalin-6-yl)ethanone derivatives is achieving high selectivity for the intended biological target while maintaining potent activity. Off-target effects can lead to undesirable side effects, hindering therapeutic development.

Key Challenges:

Kinase Inhibition: Many quinoxaline (B1680401) derivatives target kinases, a large family of structurally similar enzymes. Achieving selectivity for a specific kinase, such as Apoptosis signal-regulated kinase 1 (ASK1), while avoiding others is a significant hurdle. nih.govnih.gov

Structure-Activity Relationship (SAR): Establishing a clear SAR is crucial for designing selective analogs. For instance, studies on 6,7-dimethyl quinoxaline analogs revealed that bromo and chloro substitutions on an appended aromatic core led to high selectivity for the GSK3β kinase. nih.gov The interaction with specific amino acid residues like Val 135 was identified as key to this selectivity. nih.gov

Isostructural Scaffolds: The quinoxaline core is a bioisostere for other heterocyclic structures like quinoline (B57606) and quinazoline. mtieat.org This similarity can be leveraged but also presents challenges in achieving unique selectivity profiles.

Future Perspectives:

Fragment-Based Drug Discovery: This approach can identify small molecular fragments that bind to specific pockets of a target protein, which can then be grown or combined to create highly selective and potent lead compounds.

Allosteric Modulation: Targeting allosteric sites, which are distinct from the active site, can offer a path to greater selectivity, as these sites are often less conserved across protein families.

Advanced Screening Platforms: Utilizing high-throughput screening against diverse panels of kinases and other enzymes can help identify highly selective compounds early in the discovery process.

Table 1: Examples of Selective Quinoxaline Derivatives and Their Targets

Compound ClassTargetKey Structural Features for Selectivity
6,7-dimethyl Quinoxaline AnalogsGSK3βBromo/chloro functionalities on the aromatic core, leading to key H-bonding with Val 135. nih.gov
Dibromo substituted quinoxalineASK1Dibromo substitution on the quinoxaline ring. nih.gov
Quinoxaline-2,3-dione derivativesPARP-1Bio-isosteric scaffold to the phthalazinone motif of Olaparib. temple.edu

Advancements in Asymmetric Synthesis and Stereocontrol

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or cause adverse effects. Therefore, the ability to synthesize specific stereoisomers of this compound derivatives is critical.

Key Challenges:

Controlling Stereocenters: Introducing and controlling stereocenters in the quinoxaline scaffold or its side chains can be synthetically complex.

Catalyst Development: Finding efficient and highly enantioselective catalysts for the synthesis of chiral quinoxalines remains an active area of research. nih.gov

Scalability: Asymmetric syntheses can be difficult to scale up for industrial production while maintaining high enantiomeric excess (ee).

Future Perspectives:

Iridium-Catalyzed Asymmetric Hydrogenation: Recent advancements have shown that Ir-catalyzed asymmetric hydrogenation of quinoxalines can produce chiral tetrahydroquinoxalines with high yields and excellent enantioselectivities (up to 98% ee). nih.govrsc.org This method offers the advantage of producing both enantiomers by simply adjusting the reaction solvent and can be adapted for continuous flow, gram-scale synthesis. rsc.org

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for asymmetric synthesis, which can be more environmentally friendly and cost-effective. nih.gov

Biocatalysis: Employing enzymes as catalysts can offer unparalleled stereoselectivity under mild reaction conditions.

Table 2: Recent Methods in Asymmetric Synthesis of Quinoxaline Derivatives

MethodCatalystKey Advantages
Asymmetric HydrogenationIridium complexesHigh yields and enantioselectivities; access to both enantiomers; suitable for continuous flow. nih.govrsc.org
Asymmetric HydrogenationManganese complexesStereodivergent synthesis of cis- or trans-chiral tetrahydroquinoxalines. nih.gov
OrganocatalysisCamphor sulfonic acid, Nitrilotris(methylenephosphonic acid)Metal-free, environmentally benign, short reaction times. nih.govrsc.org

Exploration of Novel Biological Targets and Mechanisms of Action

While quinoxalines are known to target kinases and act as anticancer and antiviral agents, there is vast potential for discovering new biological targets and therapeutic applications. nih.govnih.gov

Key Challenges:

Target Deconvolution: Identifying the specific molecular target responsible for a compound's observed biological effect can be a complex and time-consuming process.

Unexplored Biological Space: Many potential drug targets remain unexploited.

Future Perspectives:

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify desired physiological effects without a preconceived target. Subsequent studies can then elucidate the mechanism of action.

Chemoproteomics: This technology uses chemical probes to identify the protein targets of a compound within a complex biological system.

Artificial Intelligence in Target Prediction: AI and machine learning algorithms can analyze large datasets to predict potential biological targets for new chemical entities based on their structure. johnshopkins.edu For instance, AI has been used to predict molecular targets for novel 1,3-dithiolo[4,5-b]quinoxaline derivatives. johnshopkins.edu

New Therapeutic Areas: Research has indicated potential for quinoxaline derivatives in treating diseases caused by protozoa like Trypanosoma cruzi by inhibiting enzymes such as trypanothione (B104310) reductase. mdpi.com Other studies have pointed to their potential as herbicides and fungicides that inhibit protoporphyrinogen (B1215707) oxidase. acs.org

Integration of Computational and Experimental Approaches for Accelerated Discovery

The drug discovery process is notoriously long and expensive. Integrating computational methods with experimental work can significantly accelerate the design and optimization of new this compound derivatives.

Key Challenges:

Accuracy of Predictive Models: The accuracy of computational models depends on the quality of the input data and the algorithms used.

Bridging the Gap: Effectively integrating computational predictions with experimental validation requires a multidisciplinary approach and seamless communication between computational and medicinal chemists.

Future Perspectives:

Molecular Docking and Dynamics: These in silico techniques are used to predict the binding modes and affinities of compounds to their target proteins, guiding the design of more potent molecules. acs.orgnih.govresearchgate.net Molecular docking has been successfully used to design quinoxaline-hydrazide hydrazone-1,2,3-triazole hybrids as α-glucosidase inhibitors. rsc.org

Virtual Screening: Large compound libraries can be computationally screened against a target of interest to identify promising hits for further experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new analogs.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify candidates with favorable drug-like properties early on. temple.eduresearchgate.net

Sustainable and Green Synthesis Routes for Industrial Scalability

Traditional methods for synthesizing quinoxalines often involve harsh conditions, hazardous solvents, and toxic reagents, which are not environmentally friendly or suitable for large-scale industrial production. ijirt.org The development of sustainable and green synthesis routes is therefore a critical area of focus.

Key Challenges:

Replacing Traditional Reagents: Finding green alternatives to conventional reagents and catalysts without compromising yield or purity is a significant challenge. ijirt.org

Energy Efficiency: Many traditional syntheses require high temperatures and long reaction times, leading to high energy consumption. ijirt.org

Future Perspectives:

Green Solvents: Utilizing environmentally benign solvents like water, ethanol, or ionic liquids can significantly reduce the environmental impact of synthesis. rsc.orgijirt.org

Catalyst-Free and Metal-Free Reactions: Developing reactions that proceed efficiently without the need for catalysts, or that use non-toxic organocatalysts instead of heavy metals, is a key goal of green chemistry. mtieat.orgnih.gov

Energy-Efficient Techniques: Microwave irradiation and ultrasonic waves can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. ijirt.orgbenthamdirect.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control, making them well-suited for the industrial production of pharmaceuticals. rsc.org

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step to form a complex product, are highly atom-economical and efficient. rsc.org One-pot six-component reactions have been developed for the sustainable synthesis of complex quinoxaline-containing structures. rsc.org

Table 3: Comparison of Traditional vs. Green Synthesis Methods for Quinoxalines

FeatureTraditional MethodsGreen/Sustainable Methods
Solvents Hazardous (e.g., dichloromethane, acetonitrile) ijirt.orgWater, ethanol, ionic liquids rsc.orgijirt.org
Catalysts Strong acids/bases, heavy metals ijirt.orgNanocatalysts, organocatalysts, or catalyst-free nih.govrsc.org
Energy Prolonged heating, high energy consumption ijirt.orgMicrowave, ultrasound, room temperature reactions ijirt.orgbenthamdirect.com
Byproducts Significant waste generation ijirt.orgMinimal waste (high atom economy) rsc.org
Efficiency Long reaction times nih.govShort reaction times nih.gov

Q & A

Q. Optimization Strategies :

  • Vary solvents (e.g., methanol vs. DMF) and catalysts (e.g., NaOH vs. K₂CO₃) to improve yield .
  • Monitor reaction progress using TLC or HPLC to isolate intermediates.

How can computational methods predict the reactivity and stability of this compound derivatives?

Advanced Research Focus
Quantum chemical calculations (e.g., DFT) enable:

  • Vibrational analysis : Identification of characteristic IR peaks for carbonyl groups (C=O stretch ~1700 cm⁻¹) and quinoxaline ring modes .
  • Molecular orbital studies : HOMO-LUMO gaps to predict electron-rich sites for nucleophilic/electrophilic attacks .
  • Solvent effects : COSMO-RS models to simulate solubility and stability in polar vs. non-polar media .

Example : DFT studies on 1-(3-chloro-4-methylphenyl)ethanone revealed a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity .

How should researchers resolve contradictory spectral data when characterizing novel quinoxaline derivatives?

Q. Data Contradiction Analysis

  • NMR conflicts : For diastereomers or regioisomers, use 2D NMR (e.g., NOESY, HMBC) to confirm connectivity. In one study, 1H NMR resolved overlapping signals by comparing coupling constants (e.g., 1-(2',3'-dihydroxyphenyl)ethanone vs. 1-(2',6'-dihydroxyphenyl)ethanone) .
  • Mass spectrometry : High-resolution MS (HRMS) distinguishes molecular formulas with similar m/z values (e.g., C₁₄H₁₀ClNO vs. C₁₃H₁₂N₂O) .

Case Study : Discrepancies in UV λmax values (e.g., 308 nm vs. 295 nm) were resolved by verifying solvent polarity effects .

What strategies enhance the anti-inflammatory activity of quinoxaline-based ethanones?

Q. Advanced Biological Research

  • Substituent effects : Electron-withdrawing groups (e.g., -Br, -CF₃) at the phenyl ring improve enzyme inhibition (e.g., COX-2 IC₅₀ reduced from 12 µM to 4 µM with 4-bromo substitution) .
  • Structure-activity relationship (SAR) : Derivatives with pyrazole rings show enhanced binding to inflammatory targets (e.g., TNF-α inhibition via molecular docking) .

Q. Experimental Design :

  • Screen derivatives in LPS-induced RAW 264.7 macrophage assays.
  • Compare IC₅₀ values and selectivity indices against reference drugs (e.g., indomethacin) .

Which spectroscopic techniques are critical for confirming the structure of quinoxaline ethanones?

Q. Basic Characterization

  • 1H/13C NMR : Identify acetyl protons (δ ~2.5 ppm) and quinoxaline aromatic protons (δ ~7.5–8.5 ppm) .
  • IR Spectroscopy : Confirm C=O stretches (~1680–1720 cm⁻¹) and N-H bonds (if present) .
  • X-ray crystallography : Resolve ambiguous regiochemistry (e.g., 1-(6-chlorocarbazol-2-yl)ethanone crystallized in monoclinic P2₁/c space group) .

How to design kinetic studies for nucleophilic substitution in brominated quinoxaline derivatives?

Q. Advanced Mechanistic Research

  • Variable-time assays : Monitor Br⁻ release via ion chromatography during SN2 reactions with NaN₃ or thiols .
  • Rate constants : Determine activation energy (Ea) using Arrhenius plots under controlled temperatures (e.g., 25–60°C) .
  • Solvent effects : Compare DMSO (polar aprotic) vs. ethanol (protic) to assess nucleophilicity .

Data Interpretation : A study on 1-(3-(4-bromophenyl)quinoxaline)ethanone showed a 10-fold rate increase in DMSO vs. ethanol due to improved leaving-group stabilization .

How do electron-withdrawing substituents influence the carbonyl reactivity of quinoxaline ethanones?

Q. Advanced Electronic Effects

  • Redox potential : Cyclic voltammetry reveals acetyl group oxidation at ~1.2 V (vs. Ag/AgCl), shifted by -0.3 V with -NO₂ substitution .
  • Hydrolysis rates : Electron-deficient derivatives (e.g., -CF₃) undergo faster base-catalyzed hydrolysis (t₁/₂ = 15 min vs. 45 min for -CH₃) .

Computational Support : DFT calculations show increased electrophilicity (lower LUMO) with -Br substituents, correlating with experimental reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.